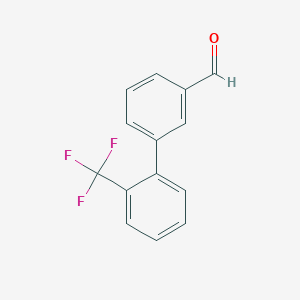

2'-Trifluoromethyl-biphenyl-3-carbaldehyde

Description

Fluorinated biaryl systems represent a cornerstone of modern organic chemistry, finding extensive use in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms or trifluoromethyl groups into the biphenyl (B1667301) scaffold can dramatically alter a molecule's physicochemical properties, influencing its reactivity, stability, and biological activity.

The trifluoromethyl (-CF3) group is a key functional group in modern drug design and materials science. hovione.comnih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. hovione.commdpi.com The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to block metabolic oxidation and improve the pharmacokinetic profile of drug candidates. wikipedia.org Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The unique properties of the -CF3 group, such as its high electronegativity, also influence the acidity and basicity of nearby functional groups. wikipedia.org

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a prevalent structural motif in a vast array of organic compounds, including natural products, pharmaceuticals, and liquid crystals. rsc.orgresearchgate.net The versatility of the biphenyl unit stems from its rigid yet conformationally flexible nature, which allows it to serve as a privileged scaffold in drug discovery. researchgate.net Furthermore, the biphenyl core can be readily functionalized through various synthetic methodologies, such as Suzuki-Miyaura and Ullmann coupling reactions, enabling the construction of complex molecular architectures. rsc.orgrsc.orgresearchgate.net In materials science, biphenyl derivatives are integral components of polymers and liquid crystals due to their thermal stability and unique electronic properties. researchgate.net

The aldehyde functional group (-CHO) is a highly versatile and reactive moiety in organic synthesis. wikipedia.orgchemistrytalk.org Its electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions, making it a crucial building block for the formation of carbon-carbon and carbon-heteroatom bonds. solubilityofthings.com Aldehydes can be easily transformed into a wide range of other functional groups, including alcohols, carboxylic acids, and imines, providing a gateway to diverse molecular structures. wikipedia.org This reactivity makes aldehydes essential intermediates in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. solubilityofthings.comlibretexts.org

While specific research on 2'-Trifluoromethyl-biphenyl-3-carbaldehyde is not extensively documented in publicly available literature, its structural features suggest significant potential in several areas of chemical research. The combination of the electron-withdrawing trifluoromethyl group, the versatile biphenyl scaffold, and the reactive aldehyde functionality makes this compound a valuable intermediate for the synthesis of novel bioactive molecules and advanced materials.

Future research directions will likely focus on leveraging the aldehyde group for the synthesis of more complex derivatives, such as imines, oximes, and other heterocyclic systems. The trifluoromethyl group is expected to enhance the biological activity and metabolic stability of these derivatives, making them promising candidates for drug discovery programs, particularly in areas where fluorinated compounds have shown promise, such as in the development of new agrochemicals. researchgate.net Furthermore, the biphenyl core provides a rigid framework that can be further functionalized to fine-tune the steric and electronic properties of the resulting molecules for applications in materials science, such as in the design of novel liquid crystals or organic light-emitting diodes (OLEDs). The development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for unlocking its full potential.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQDVSPEJKKYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362626 | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675596-31-3 | |

| Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675596-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Biphenyl 3 Carbaldehyde and Analogous Structures

Strategies for the Construction of Trifluoromethylated Biphenyl (B1667301) Scaffolds

The introduction of a trifluoromethyl (CF3) group into an aromatic system can dramatically alter a molecule's physical, chemical, and biological properties. acs.org Consequently, developing efficient methods for constructing trifluoromethylated biphenyls is a significant area of research. Key strategies involve forming the biaryl linkage between two pre-functionalized rings or by direct functionalization of an existing aromatic system.

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Linkage

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in modern organic synthesis. rsc.org Palladium-catalyzed reactions, in particular, are widely used for preparing biphenyl derivatives due to their efficiency and functional group tolerance. mdpi.com

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds between aryl halides and arylboronic acids, facilitated by a palladium catalyst and a base. mdpi.comkochi-tech.ac.jp This reaction is particularly valuable for synthesizing polyfluorinated biphenyls. acs.org The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the boronic acid. acs.org

Research has demonstrated the successful synthesis of various fluorinated biphenyls by coupling fluorinated aryl halides with trifluoroboronic acid derivatives. acs.org For instance, the coupling of tetrafluoroiodobenzene with a trifluoroboronic acid has been optimized to produce the desired polyfluorinated biphenyl, with the ligand choice being critical to prevent unwanted side products. acs.org Studies on dihalogenated trifluoromethyl-benzene derivatives have shown that site-selective Suzuki-Miyaura reactions can be achieved, allowing for the controlled synthesis of complex bi- and terphenyls. researchgate.net The regioselectivity is often governed by steric and electronic effects; for example, in 1,4-dibromo-2-(trifluoromethyl)benzene, the coupling preferentially occurs at the C-4 position, which is sterically less hindered than the C-1 position. researchgate.net

The Negishi and Stille couplings offer powerful alternatives for biaryl synthesis. The Negishi reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.org This method has been successfully applied to the regioselective arylation of benzotrifluoride (B45747) derivatives in a continuous-flow system, showcasing its efficiency and control. Low-cost transition metals like iron, cobalt, nickel, and copper are also being explored as sustainable alternatives to palladium for Negishi couplings. rsc.org

The Stille reaction utilizes an organotin reagent and an organic halide with a palladium catalyst. orgsyn.org Advances in ligand design, such as the use of bulky, electron-rich phosphines, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for milder reaction conditions. orgsyn.org This reaction's tolerance for a wide array of functional groups makes it highly suitable for the synthesis of complex molecules. orgsyn.org

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation allows for the direct trifluoromethylation or functionalization of arenes. nih.govnih.gov This approach can be highly regioselective through the use of directing groups. For example, an acetamino group can direct the palladium catalyst to selectively trifluoromethylate the ortho C-H bond, providing an efficient route to ortho-CF3 acetanilides. acs.org Similarly, palladium-catalyzed monotrifluoromethylthiolation of arenes has been achieved via directed C-H bond activation, demonstrating compatibility with various functional groups. nih.govresearchgate.netacs.org

Homocoupling Reactions in the Synthesis of Bis(trifluoromethyl)biphenyls

Homocoupling reactions are effective for synthesizing symmetrical biaryls. researchgate.net An industrially developed process for 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB) utilizes the homocoupling of a Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene with iron(III) chloride as a key first step to afford 2,2′-bis(trifluoromethyl)biphenyl. acs.org Classical methods like the Ullmann reaction, which typically involves copper-mediated coupling of aryl halides at high temperatures, and the Bennett-Turner reaction, which uses Grignard reagents with catalysts like chromium(III) chloride, are also established routes for symmetrical biaryl synthesis. rsc.orgresearchgate.net

Stereoselective and Regioselective Trifluoromethylation of Aromatic Precursors

Achieving regioselectivity in the direct trifluoromethylation of aromatic rings is a significant challenge due to the high reactivity of trifluoromethylating agents. nih.gov One innovative approach involves the use of cyclodextrins (CDs) as additives in radical C-H trifluoromethylation. The aromatic substrate is included within the CD cavity, sterically protecting certain C-H bonds and directing the trifluoromethyl radical to attack specific, exposed positions with high regioselectivity. nih.gov This method has been shown to be effective even on a gram scale. nih.gov

Various electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (Togni's reagents) and sulfonium (B1226848) salts (Umemoto's and Shreeve's reagents), which can introduce the CF3 group under different conditions. beilstein-journals.orgresearchgate.netnih.gov The choice of reagent and reaction conditions can influence the regiochemical outcome of the trifluoromethylation of substituted aromatic precursors. nih.gov For instance, the trifluoromethylation of aniline (B41778) using an S-(trifluoromethyl)diarylsulfonium triflate yielded a mixture of 2- and 4-trifluoromethylaniline, while p-hydroquinone was selectively trifluoromethylated to produce 2-trifluoromethyl-p-hydroquinone. beilstein-journals.orgnih.gov

Radical Functionalization Approaches for Introducing Trifluoromethyl Groups

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in medicinal chemistry and materials science due to its ability to modulate lipophilicity, metabolic stability, and electronic properties. researchgate.net Radical trifluoromethylation has emerged as a powerful tool for this purpose, allowing for the direct installation of the CF3 group without the need for pre-functionalized substrates. researchgate.net

These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to an aromatic system. nih.govprinceton.edu A variety of reagents and catalytic systems have been developed to generate •CF3 under mild conditions. nsf.gov Photoredox catalysis, in particular, has enabled the use of reagents like triflyl chloride (CF3SO2Cl) or Togni and Umemoto reagents under visible light irradiation, offering a high degree of functional group tolerance. nih.govprinceton.eduacs.org For instance, the combination of a photocatalyst with a CF3 source can effectively trifluoromethylate arenes and heteroarenes, which is applicable to late-stage functionalization of complex molecules. princeton.edu

Copper-mediated radical trifluoromethylation provides another robust avenue. acs.org For example, the combination of Et3SiH and K2S2O8 can initiate radical reactions of alkyl halides with BPyCu(CF3)3 in aqueous solutions at room temperature, showcasing wide functional group compatibility. acs.org Such radical approaches are complementary to traditional cross-coupling technologies, which often require harsher conditions or pre-functionalized starting materials. princeton.eduacs.org

Table 1: Selected Reagents for Radical Trifluoromethylation

| Reagent/System | Activation Method | Typical Substrates | Reference |

|---|---|---|---|

| CF3SO2Cl / Photocatalyst | Visible Light | Arenes, Heteroarenes | nih.govprinceton.eduacs.org |

| Togni/Umemoto Reagents | Metal Catalysis, Light | Arenes, Alkenes | nsf.gov |

| BPyCu(CF3)3 / Initiator | Radical Initiator (K2S2O8) | Alkyl Halides | acs.org |

| CF3SO2Na (Langlois' Reagent) | Oxidant | Alkenes, Alkynes | researchgate.net |

Selective Introduction and Functionalization of the Carbaldehyde Moiety in Biaryl Systems

The carbaldehyde group is a versatile functional handle, serving as a key intermediate for numerous chemical transformations. Its introduction and manipulation within a biaryl scaffold require highly selective methods to avoid unwanted side reactions.

The selective oxidation of a methyl or hydroxymethyl group to an aldehyde on a complex biaryl structure is a common challenge, often hampered by over-oxidation to the carboxylic acid. lookchem.comresearchgate.net Modern methodologies have been developed to achieve high chemoselectivity under mild conditions. lookchem.comnih.gov

One such approach is the copper-catalyzed aerobic oxidation of benzyl (B1604629) alcohols. lookchem.comresearchgate.net A system employing catalytic amounts of copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere can efficiently convert a wide range of benzyl alcohols to their corresponding aldehydes at room temperature. lookchem.comresearchgate.netnih.gov This method demonstrates excellent functional group tolerance, leaving sensitive groups like amines, phenols, and alkynes intact. lookchem.comnih.gov

Photochemical methods offer a green alternative to metal-based oxidants. organic-chemistry.org For example, Eosin Y, a metal-free organic dye, can act as a photocatalyst for the aerobic oxidation of benzyl alcohols to aldehydes using molecular oxygen (O2) as the terminal oxidant under blue LED irradiation. organic-chemistry.org This technique is highly chemoselective, favoring the oxidation of benzylic alcohols over aliphatic ones, and is scalable for practical synthesis. organic-chemistry.org

Table 2: Comparison of Chemoselective Oxidation Methods for Benzyl Alcohols

| Catalytic System | Oxidant | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| CuI / DMAP / TEMPO | O2 (balloon) | Room Temperature, CH3CN | High yield, excellent tolerance for amines/phenols | lookchem.comresearchgate.netnih.gov |

| Eosin Y (photocatalyst) | O2 (atmosphere) | Blue LED, Room Temperature | Metal-free, green, scalable, high conversion rates | organic-chemistry.org |

Direct formylation introduces a -CHO group onto an aromatic ring through electrophilic aromatic substitution. wikipedia.org The Vilsmeier-Haack reaction is one of the most widely used methods, employing a Vilsmeier reagent (e.g., generated from phosphoryl chloride and dimethylformamide) to formylate electron-rich aromatic rings. thieme-connect.de For biphenyl systems, the regioselectivity of the formylation is dictated by the electronic nature of substituents on the rings. thieme-connect.de

Other classical methods include the Gattermann-Koch and Gattermann reactions, which use carbon monoxide/HCl or other formylating agents under Friedel-Crafts conditions. thieme-connect.de These reactions typically require strong Lewis acid catalysts like aluminum chloride. google.com While effective for simple arenes, their application to complex biphenyls can be limited by harsh conditions and potential side reactions. google.com Newer methods focus on milder conditions, such as using hexamethylenetetramine with trifluoroacetic acid, which allows for formylation of various aryl compounds. thieme-connect.de

Ortho-directed C-H functionalization is a powerful strategy for regioselective synthesis, where a directing group (DG) on the aromatic substrate guides a transition metal catalyst to activate a specific C-H bond at the ortho position. rsc.org In the context of biphenyl synthesis, anilides are effective directing groups for palladium-catalyzed ortho-arylation, allowing for the construction of the biaryl core via a twofold C-H functionalization process. nih.govmit.edu This reaction can proceed using molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric metal co-oxidants. nih.govmit.edu

For benzaldehyde (B42025) derivatives, transient directing groups offer a streamlined approach. nih.govresearchgate.net An amine can react reversibly with the aldehyde to form an in-situ imine, which then acts as a directing group for ortho-C-H functionalization (e.g., arylation, halogenation, or amidation). nih.govresearchgate.net This strategy avoids the extra steps of installing and removing a permanent directing group, significantly enhancing synthetic efficiency. The steric and electronic properties of groups ortho to the directing group can significantly influence the reaction's efficacy, a phenomenon known as the "ortho effect". rsc.org

Convergent and Divergent Synthetic Routes Toward 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

The assembly of the target molecule can be approached through either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis involves preparing the two substituted aromatic rings separately and then joining them in a late-stage coupling reaction. A highly effective method for this is the Suzuki-Miyaura cross-coupling reaction. rsc.org For this compound, this could involve the coupling of 3-formylphenylboronic acid with 1-halo-2-(trifluoromethyl)benzene. This approach allows for flexibility and modularity, as various substituted coupling partners can be used to generate a library of analogs.

A divergent synthesis , conversely, starts from a common intermediate that is subsequently elaborated to yield different final products. rsc.orgnih.gov For example, a biphenyl core could be synthesized first, followed by sequential C-H functionalization reactions to introduce the trifluoromethyl and carbaldehyde groups. This pathway might involve a regioselective radical trifluoromethylation of a biphenyl precursor, followed by a directed formylation or oxidation of a pre-installed methyl group on the other ring. Divergent routes are particularly efficient for creating structural diversity from a single precursor. nih.gov

Late-Stage Functionalization Strategies for Trifluoromethylated Aldehydes and Biaryl Systems

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. rsc.org This is a highly valuable strategy in drug discovery for rapidly generating analogs of a lead compound. acs.orgnih.gov

C-H activation is a cornerstone of LSF. For trifluoromethylated biaryl systems, methods for the direct C-H trifluoromethylation of benzylic positions have been developed that proceed in an environmentally friendly acetone/water solvent system. nsf.govacs.orgnih.gov These reactions can be applied to highly functionalized drug molecules, installing CF3 groups with high predictability. acs.orgnih.gov

The aldehyde functional group itself can be a platform for LSF. For instance, aldehyde-derived hydrazones can undergo direct C-H trifluoromethylthiolation under mild, oxidative conditions using AgSCF3, providing access to a new class of fluorinated building blocks. nih.gov Furthermore, visible light-promoted radical processes can convert aldehydes into trifluoromethylthioesters, demonstrating the potential for modifying the aldehyde moiety in advanced intermediates. rsc.org These strategies underscore the power of modern synthetic methods to modify complex molecules selectively and efficiently, facilitating the exploration of chemical space around valuable scaffolds like trifluoromethylated biaryl aldehydes. rsc.org

Reactivity and Transformational Chemistry of 2 Trifluoromethyl Biphenyl 3 Carbaldehyde

Chemical Transformations Involving the Aldehyde Moiety

The carbaldehyde group is a cornerstone of organic synthesis, characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide range of nucleophiles. Its presence on the biphenyl (B1667301) scaffold allows for the construction of more complex molecular architectures.

The aldehyde functionality of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde is a prime site for nucleophilic addition reactions. The carbonyl carbon, being electron-deficient, readily reacts with various nucleophiles. The trifluoromethyl group on the adjacent phenyl ring, with its strong electron-withdrawing nature, can further enhance the electrophilicity of the carbonyl carbon, although this effect is transmitted through the biphenyl system.

A common transformation for aldehydes is the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. Another significant reaction is the nucleophilic addition of trifluoromethylating agents. While direct trifluoromethylation of the aldehyde is possible, an alternative approach involves the addition of other nucleophiles to trifluoromethyl ketones, which are structurally related. nih.gov Competition experiments have shown that trifluoromethyl ketones can be more reactive than aldehydes in certain nucleophilic additions, which highlights the high electrophilicity of carbonyls influenced by fluorine substituents. nih.gov

The aldehyde can also participate in condensation reactions, such as the Wittig reaction, to form alkenes, or reductive amination to produce amines. These transformations are fundamental in extending the carbon skeleton and introducing new functional groups.

Table 1: Selected Nucleophilic Addition Reactions Relevant to Aldehydes

| Reaction Type | Nucleophile | Product Type | General Significance |

|---|---|---|---|

| Organometallic Addition | R-MgX, R-Li | Secondary Alcohol | C-C bond formation, synthesis of complex alcohols |

| Wittig Reaction | Ylide (Ph3P=CR2) | Alkene | C=C bond formation with control over geometry |

| Reductive Amination | Amine (R2NH), Reducing Agent | Amine | C-N bond formation, synthesis of substituted amines |

Asymmetric aldol (B89426) reactions are powerful methods for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks. In such a reaction, this compound would act as the electrophilic aldehyde component, reacting with a nucleophilic enolate derived from a ketone or another aldehyde. The use of chiral catalysts, such as proline and its derivatives, can induce high levels of stereoselectivity. researchgate.net

Research on analogous reactions with trifluoromethyl ketones and trifluoroacetaldehyde (B10831) has demonstrated the feasibility of achieving high diastereo- and enantioselectivity. nih.govnih.gov For instance, the direct asymmetric aldol reaction of glycinates with trifluoromethyl ketones, catalyzed by a chiral N-methyl pyridoxal, produces β-trifluoromethyl-β-hydroxy-α-amino acid esters with excellent stereoselectivity. nih.gov Similarly, bifunctional organocatalysts have been successfully employed in the vinylogous aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones to yield chiral tertiary alcohols. nih.gov These examples suggest that this compound would be a suitable substrate for similar catalytic asymmetric processes, leading to the synthesis of optically active biphenyl-containing molecules.

Table 2: Examples of Catalytic Asymmetric Aldol Reactions with Fluorinated Carbonyls

| Electrophile | Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl Ketones | Glycinate | Chiral N-methyl pyridoxal | >20:1 | 99% | nih.gov |

| Trifluoroacetaldehyde Hemiacetal | Ketones | L-proline | up to 96% de | up to 91% ee | researchgate.net |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. nih.gov In this context, this compound can serve as the aldehyde component.

Studies involving fluorinated analogues, such as trifluoroacetaldehyde hydrazones, have shown their efficacy in Mannich-type reactions with both formaldehyde (B43269) and aromatic aldehydes. nih.gov The resulting adducts are versatile intermediates for synthesizing trifluoromethyl-substituted heterocycles. nih.gov Furthermore, asymmetric Mannich additions to (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines have been developed, providing access to chiral trifluoromethylpropargylamines. beilstein-journals.org These precedents indicate that this compound could be successfully employed in multicomponent Mannich reactions to generate complex, fluorinated β-amino aldehydes or their derivatives.

The aldehyde C-H bond, traditionally considered relatively inert, can be activated and functionalized using modern catalytic methods. yale.edu Photocatalysis, in particular, has emerged as a mild and efficient strategy. beilstein-journals.org Under photocatalytic conditions, a hydrogen atom transfer (HAT) catalyst can abstract the hydrogen atom from the aldehyde, generating an acyl radical. beilstein-journals.org

This acyl radical intermediate derived from this compound could then participate in various coupling reactions. For example, a nickel cross-coupling methodology allows for the arylation of acyl radicals generated from aldehydes, leading to the formation of ketones. beilstein-journals.org This strategy avoids the need for pre-functionalization and represents an atom-economical approach to C-C bond formation directly at the aldehyde carbon. C-H functionalization can also be applied to aldehyde derivatives like hydrazones, further expanding the synthetic utility. nih.gov

The aldehyde group can undergo transformations under electrochemical and photochemical conditions. Electrochemically, aldehydes can be either reduced to primary alcohols or oxidized to carboxylic acids. The specific outcome depends on the electrode potential and reaction conditions. Electrochemical methods are also used in related transformations, such as the decarboxylative trifluoromethylation of cinnamic acids, which are structurally similar to aromatic aldehydes. nih.gov

Photochemically, aromatic aldehydes can participate in a variety of reactions. Upon irradiation, the aldehyde can be excited to a reactive state capable of abstracting a hydrogen atom from a suitable donor, initiating radical reactions. researchgate.netrsc.org Depending on the molecular structure, intramolecular hydrogen abstraction can lead to the formation of cyclized products like benzocyclobutenols. rsc.org For a molecule like this compound, photochemical activation could potentially lead to intramolecular cyclization or intermolecular coupling products, depending on the reaction medium and the presence of other reagents.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is generally considered a stable and robust functional group, a property that contributes to its widespread use in pharmaceuticals and agrochemicals. nih.govmdpi.com The high dissociation energy of the C-F bond makes the -CF3 group resistant to many common chemical transformations. mdpi.com Its strong electron-withdrawing nature and lipophilicity are key to its utility in modifying the properties of bioactive molecules. mdpi.commdpi.com

Despite its general stability, the trifluoromethyl group can undergo chemical reactions under specific, often harsh, conditions. For example, trifluoromethyl-substituted arenes can react in superacids like trifluoromethanesulfonic acid (CF3SO3H). nih.gov In these conditions, a process known as protolytic defluorination can occur, leading to the formation of reactive electrophilic intermediates such as carbocations or acylium ions. These intermediates can then participate in Friedel-Crafts-type reactions with other aromatic compounds, resulting in intramolecular cyclization or intermolecular C-C bond formation. nih.gov This reactivity highlights that while the -CF3 group provides metabolic stability under physiological conditions, it can be a reactive handle for synthetic transformations under strongly acidic environments.

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Trifluoromethanesulfonic acid | |

| β-hydroxy carbonyl compounds | |

| β-trifluoromethyl-β-hydroxy-α-amino acid esters | |

| Chiral tertiary alcohols | |

| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines | |

| Trifluoromethylpropargylamines | |

| Mannich base | |

| Benzocyclobutenols | |

| Carboxylic acids | |

| Cinnamic acids | |

| Trifluoromethyl ketones | |

| Trifluoroacetaldehyde | |

| Glycinates | |

| N-methyl pyridoxal | |

| L-proline | |

| Alkylidenepyrazolones | |

| Trifluoroacetaldehyde hydrazones | |

| Formaldehyde |

Transformations of the Biphenyl Core

The biphenyl scaffold of this compound is susceptible to a variety of transformations, similar to those of substituted benzene, allowing for further molecular diversification. rsc.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the regiochemical outcome of an EAS reaction is governed by the directing effects of the substituents already present on the two phenyl rings.

Ring A (bearing the -CHO group): The carbaldehyde group is a deactivating, meta-directing group. Therefore, incoming electrophiles will preferentially add to the positions meta to the aldehyde (C5').

Ring B (bearing the -CF3 group): The trifluoromethyl group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature. youtube.com Electrophiles will therefore be directed to the positions meta to the CF3 group (C4 and C6).

The interplay of these effects determines the final position of substitution. Typically, the ring that is less deactivated will react preferentially. The combined deactivation from both the aldehyde and the adjacent phenyl ring on Ring A, and the strong deactivation from the CF3 group on Ring B, makes predicting the precise outcome complex without experimental data. However, EAS reactions like nitration, halogenation, and Friedel-Crafts reactions are all theoretically possible, requiring a catalyst to activate the electrophile. masterorganicchemistry.comlumenlearning.com

Achieving regioselectivity in the functionalization of already substituted biphenyls is crucial for synthesizing complex molecules. rsc.org Strategies often rely on directing groups that position a reactive catalyst near a specific C-H bond. nih.gov Photocatalysis has emerged as a powerful tool for achieving regioselective C-H functionalization under mild conditions. nih.gov

For this compound, the existing functional groups inherently direct the regioselectivity of further transformations. For nucleophilic aromatic substitution (SNAr), the electron-withdrawing CF3 and CHO groups activate the rings, making them susceptible to attack by nucleophiles at positions ortho and para to these groups, provided a suitable leaving group is present. The synthesis of tetrafluorobenzo-fused BOPYPY dyes and their subsequent regioselective SNAr reactions with various nucleophiles illustrates how fluorine atoms on an aromatic ring can be selectively replaced. nih.gov This principle could be applied to a poly-fluorinated analogue of the target biphenyl.

The Baeyer-Villiger oxidation is a well-established reaction for converting ketones to esters. nih.govresearchgate.net A related transformation, the thia-Baeyer-Villiger oxidation, involves the insertion of an oxygen atom into a carbon-sulfur bond. This reaction was long considered unlikely for sulfoxides, which would typically oxidize to sulfones. nih.gov

However, recent research has demonstrated a photoinduced thia-Baeyer-Villiger-type oxidation. nih.govresearchgate.net In this process, dibenzothiophene (B1670422) (DBT) derivatives are exposed to an iron porphyrin catalyst and an oxidant under UV irradiation, leading to the formation of sulfinic esters. nih.govnih.govuclouvain.be These intermediates can then be readily transformed into a variety of functionalized biphenyls, including biphenyl sulfoxides, sulfones, and sulfonamides, in one or two steps. nih.govresearchgate.net This methodology provides a mild, biomimetic pathway to convert sulfur-containing heterocyclic compounds into valuable biphenyl building blocks. nih.govnih.gov

| Reactant | Conditions | Product Type | Yield (%) |

| Dibenzothiophene | Fe(TPP)Cl, t-BuOOH, UV light | Sulfinic Ester | up to 87 |

| Sulfinic Ester | Grignard Reagent (e.g., MeMgBr) | Biphenyl Sulfoxide | 88 |

| Sulfinic Ester | NaOH, then MeI | 2-Methoxybiphenyl | 95 |

| Sulfinic Ester | LiAlH₄ | Thiol-biphenol | 98 |

| Biphenylsultone | Lithium Amide | Biphenyl Sulfonamide | 85-99 |

Table 2: Synthesis of Functionalized Biphenyls via Photoinduced Thia-Baeyer-Villiger Oxidation. This table summarizes the transformation of dibenzothiophene into a sulfinic ester intermediate and its subsequent conversion into various medicinally and synthetically useful biphenyl derivatives. nih.govresearchgate.net

Cascade and Multicomponent Reactions Incorporating this compound as a Key Reactant

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org

Aromatic aldehydes are common and crucial components in many named MCRs. Given its structure, this compound is an ideal candidate for incorporation into such reactions. For example, it could serve as the aldehyde component in:

The Biginelli reaction to synthesize dihydropyrimidinones.

The Hantzsch pyridine (B92270) synthesis .

The Passerini and Ugi reactions to create peptidomimetic structures.

Copper-catalyzed MCRs for the synthesis of propargylamines or other heterocyclic systems. beilstein-journals.org

The synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives via a one-pot MCR involving an aromatic aldehyde, a cyclohexane-1,3-dione, and a pyrazolone (B3327878) highlights the utility of such strategies in creating complex fluorinated heterocycles. researchgate.net The incorporation of the unique 2'-(trifluoromethyl)biphenyl moiety from the title aldehyde into these scaffolds could lead to novel compounds with interesting chemical and biological properties.

Computational and Theoretical Investigations of 2 Trifluoromethyl Biphenyl 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the relationship between the molecular structure of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde and its chemical behavior. These methods allow for a detailed exploration of its electronic properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scbt.com For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. scbt.comrsc.org

Other calculated properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. rsc.org Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's stability and reactivity. jcsp.org.pk

| Property | Typical Calculated Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -8.0 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.0 to -3.0 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | 2.0 to 4.0 Debye | Measures overall polarity of the molecule. acs.org |

| Molecular Electrostatic Potential (MEP) | Color-coded surface | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting reaction sites. rsc.org |

The biphenyl (B1667301) scaffold is not planar due to steric hindrance between the ortho-substituents on the two rings. rsc.org The rotation around the central carbon-carbon single bond leads to different conformations. For this compound, the key dihedral angle is the one between the two phenyl rings. Computational studies on substituted biphenyls show that the most stable conformation is typically a twisted one, with a dihedral angle ranging from 40° to 80°, depending on the size and nature of the ortho-substituents. acs.orgrsc.org

The energy required to rotate the rings through a planar transition state is known as the rotational barrier. The presence of bulky ortho-substituents, like the trifluoromethyl group, significantly increases this barrier. nih.gov If the rotational barrier is high enough (typically >16-19 kcal/mol), it can lead to the existence of stable, isolable enantiomers at room temperature, a phenomenon known as atropisomerism. rsc.org DFT calculations are instrumental in determining these rotational barriers by mapping the potential energy surface as a function of the dihedral angle. The size of the -CF3 group leads to a substantial barrier to rotation, making atropisomerism a key stereochemical feature of this and related fluorinated biphenyl systems. nih.gov

| Substituents (ortho) | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference Principle |

|---|---|---|---|

| -F, -F | B3LYP-D | ~7-8 | Smaller substituents lead to lower barriers. nih.gov |

| -Cl, -Cl | B3LYP-D | ~18-20 | Increased steric bulk raises the barrier. nih.gov |

| -CH3, -CH3 | B3LYP-D | ~17-19 | Comparable to chloro-substituents. nih.gov |

| -CF3, -H | DFT (various) | >20 (estimated) | The bulky CF3 group creates a significant barrier. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, resembling a classical Lewis structure. rsc.org This analysis provides quantitative information about charge distribution and delocalization effects.

For this compound, NBO analysis would reveal the natural atomic charges on each atom, confirming the electron-withdrawing effects of the -CF3 and -CHO groups. nih.gov Furthermore, NBO analysis quantifies hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. For example, interactions between the π-orbitals of the phenyl rings and the σ* (antibonding) orbitals of adjacent bonds can be evaluated. The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. These interactions are crucial for understanding the molecule's stability and the electronic communication between the different functional groups.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states, intermediates, and energetic barriers, providing a comprehensive understanding of reaction mechanisms.

For this compound, the carbaldehyde group is a primary site for chemical transformations, such as nucleophilic addition or oxidation. To study the mechanism of such a reaction, computational chemists locate the transition state (TS) structure on the potential energy surface. A transition state is a first-order saddle point, representing the highest energy point along the reaction coordinate.

The geometry of the TS reveals the specific arrangement of atoms as bonds are being formed and broken. For instance, in a nucleophilic addition to the carbonyl carbon, the TS would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and a partial breaking of the C=O π-bond. Frequency calculations are performed to confirm the nature of the TS; a genuine transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Analyzing the vibrational mode of this imaginary frequency helps to visualize the transformation occurring at the transition state.

Once the structures of the reactants, intermediates, transition states, and products have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system versus the reaction coordinate, providing a visual representation of the reaction pathway.

The height of the energy barrier from the reactants to the transition state is the activation energy (ΔG‡). According to transition state theory, a higher activation energy corresponds to a slower reaction rate. By comparing the activation energies for different possible reaction pathways, computational studies can predict the selectivity of a reaction. For example, if a nucleophile could attack this compound at two different sites, the pathway with the lower activation energy would be the kinetically favored one. These energetic profiles are crucial for understanding why certain products are formed preferentially and for designing more efficient and selective synthetic routes.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the molecule's dynamic behavior, including conformational changes, vibrational modes, and interactions with its environment. nih.gov For a molecule like this compound, MD simulations are invaluable for exploring its vast conformational space, which is primarily defined by the dihedral angle between the two phenyl rings.

The conformational flexibility of biphenyls is largely dictated by the steric and electronic nature of the substituents, particularly those at the ortho positions (the positions adjacent to the inter-ring bond). libretexts.org In this compound, the trifluoromethyl (-CF3) group at the 2'-position is sterically demanding. This bulkiness creates a significant energy barrier to free rotation around the biphenyl bond, preventing the molecule from easily adopting a planar conformation. libretexts.org MD simulations can quantify this rotational barrier and identify the most stable, low-energy conformations.

The simulation process typically involves these steps:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with explicit water molecules to mimic physiological conditions.

Energy Minimization: The initial system is relaxed to a local energy minimum to remove any unfavorable atomic clashes or high-energy geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted, allowing the system to reach thermal equilibrium.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) is collected. researchgate.net

Analysis of the MD trajectory for this compound would focus on the distribution of the dihedral angle. This analysis would likely reveal a preference for a twisted or skewed conformation, where the two phenyl rings are non-coplanar. The steric repulsion between the ortho -CF3 group and the hydrogen atom on the adjacent ring is the primary driver for this non-planar arrangement. libretexts.org The simulation can also reveal minor conformational substates and the transition rates between them.

The data below illustrates a hypothetical distribution of dihedral angles that might be observed from an MD simulation, highlighting the most probable conformations.

| Dihedral Angle Range (Degrees) | Probability (%) | Conformational State |

| 0 ± 15 | < 1 | Planar (High Energy) |

| 60 ± 15 | 45 | Skewed Conformer 1 |

| 120 ± 15 | 45 | Skewed Conformer 2 |

| 180 ± 15 | < 1 | Planar (High Energy) |

| Other | 9 | Transitional States |

This is a hypothetical data table for illustrative purposes.

Such simulations provide a detailed map of the molecule's conformational landscape, which is crucial for understanding how it might interact with biological targets like protein binding sites.

Computational Design Principles for Novel Fluorinated Biaryl Compounds

The design of novel compounds based on the this compound scaffold is guided by computational principles aimed at optimizing desired properties, such as binding affinity, metabolic stability, and bioavailability. The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry for this purpose. emerginginvestigators.org

Key Design Principles:

Modulating Lipophilicity and Metabolic Stability: Fluorine is highly electronegative and can significantly alter the electronic properties of a molecule. emerginginvestigators.org Replacing a hydrogen atom with a fluorine atom or a -CF3 group can block sites of metabolic oxidation. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. For instance, modifying the biphenyl rings of the parent compound with additional fluorine atoms could enhance its metabolic stability and prolong its biological half-life. mdpi.com

Enhancing Binding Affinity through Specific Interactions: The trifluoromethyl group can participate in non-covalent interactions that enhance binding to a biological target. While not a classic hydrogen bond donor, the fluorine atoms can engage in favorable dipole-dipole or halogen bond-like interactions. researchgate.netnih.gov Computational docking and MD simulations can be used to predict and analyze these interactions. For example, designing derivatives where the -CF3 group is positioned to interact with an electron-deficient region or a specific amino acid residue in a protein's active site could lead to more potent compounds.

Conformational Control: The steric bulk of substituents on the biphenyl core is a key design element for controlling the molecule's preferred conformation. rsc.orgresearchgate.net As discussed, the 2'-CF3 group already induces a twisted geometry. Computational studies can explore how adding other substituents at the remaining ortho positions (2, 6, 6') would further restrict rotation. This can lock the molecule into a specific "bioactive" conformation, which can lead to higher affinity and selectivity for its target. Density Functional Theory (DFT) calculations are often employed to accurately compute the rotational energy barriers of these designed analogues. rsc.org

The table below summarizes design strategies and their expected impact on the properties of new compounds derived from the this compound scaffold.

| Design Strategy | Target Position(s) | Computational Tool | Desired Outcome |

| Introduce additional fluorine atoms | Phenyl rings | Quantum Mechanics (QM) | Block metabolic oxidation, enhance stability |

| Replace -CHO with bioisostere | 3-position | Molecular Docking | Improve binding affinity or selectivity |

| Add bulky group | 6 or 6' position | DFT, MD Simulations | Restrict conformation, lock in bioactive shape |

| Modify electronics of rings | 4, 4', 5, 5' positions | QM, Molecular Docking | Modulate pKa, improve protein-ligand interactions |

By applying these computational design principles, researchers can rationally create libraries of novel fluorinated biaryl compounds with optimized properties, moving beyond trial-and-error synthesis and toward a more targeted approach to drug discovery and materials science.

Advanced Spectroscopic Characterization in Research Context for 2 Trifluoromethyl Biphenyl 3 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct regions. A singlet or sharp peak in the downfield region (typically δ 9.5-10.5 ppm) is characteristic of the aldehydic proton. researchgate.net The aromatic region (δ 7.0-8.5 ppm) would show a complex series of multiplets corresponding to the eight protons on the biphenyl (B1667301) core. The precise chemical shifts and coupling constants of these aromatic protons are influenced by the electron-withdrawing effects of both the aldehyde and the trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. Key signals for this compound would include the aldehyde carbonyl carbon (δ 190-200 ppm), the carbon atom of the trifluoromethyl group (a quartet around δ 120-130 ppm due to coupling with fluorine), and a series of signals for the twelve aromatic carbons. rsc.orgchemicalbook.com The carbon attached to the CF₃ group and other carbons on that ring will show splitting due to C-F coupling. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides a direct and sensitive method for observing the trifluoromethyl group. In this molecule, the ¹⁹F NMR spectrum is expected to show a sharp singlet, as there are no other fluorine atoms nearby to cause splitting. beilstein-journals.org The chemical shift of this singlet provides confirmation of the CF₃ group's presence and electronic environment. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet, downfield shift |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Complex multiplets |

| ¹³C | Aldehyde (C=O) | 190 - 200 | Single peak |

| ¹³C | Aromatic (Ar-C) | 120 - 150 | Multiple signals |

| ¹³C | Trifluoromethyl (-CF₃) | 120 - 130 | Quartet due to ¹JCF coupling |

| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -66 | Singlet |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. thermofisher.com The aromatic nature of the molecule is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov The presence of the trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands, typically found in the 1100-1350 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the biphenyl rings are often more prominent in the Raman spectrum. researchgate.net Characteristic peaks for the biphenyl framework would be observed, including the inter-ring C-C stretch. researchgate.net Raman is particularly useful for studying conformational isomers (atropisomers) that can arise due to restricted rotation around the biphenyl single bond, as the vibrational modes can be sensitive to the dihedral angle between the rings.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

| C=O Stretch | Aldehyde | 1700 - 1720 | IR (Strong) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-F Stretch | Trifluoromethyl | 1100 - 1350 | IR (Very Strong) |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* transitions associated with the conjugated biphenyl system and the n→π* transition of the carbonyl group. The biphenyl chromophore typically shows a strong absorption band around 250 nm. researchgate.net The exact position (λ_max) and intensity of these bands are sensitive to the substitution pattern and the dihedral angle between the phenyl rings, which affects the extent of π-conjugation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₄H₉F₃O), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of 250.0595, corresponding to its elemental composition. scbt.com

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 250. Subsequent fragmentation could involve the loss of a hydrogen atom to give a stable acylium ion ([M-H]⁺ at m/z = 249) or the loss of the formyl radical (-CHO) to yield a fragment at m/z = 221. nist.govnih.gov Other fragmentations related to the biphenyl core and the CF₃ group would also be expected. nist.gov

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 250 | Molecular Ion |

| [M-H]⁺ | 249 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 221 | Loss of the formyl radical |

| [M-CF₃]⁺ | 181 | Loss of the trifluoromethyl radical |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise positions of atoms in the solid state. mdpi.com An SC-XRD analysis of this compound would yield crucial data, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the molecular connectivity.

Dihedral Angle: The exact torsional or dihedral angle between the two phenyl rings, which is a key determinant of the molecule's conformation and degree of conjugation.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Identification of non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking, which govern the supramolecular architecture. nih.goveurjchem.com

This technique offers an unparalleled, three-dimensional view of the molecule's structure.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations for Enhanced Interpretation

Modern research increasingly combines experimental spectroscopic data with theoretical calculations, most notably using Density Functional Theory (DFT), for a more profound and accurate interpretation. mdpi.com For this compound, DFT calculations can be employed to:

Optimize Geometry: Predict the most stable molecular geometry, including the critical dihedral angle between the rings. researchgate.net

Simulate Spectra:

Calculate NMR chemical shifts (using methods like GIAO), which can be compared with experimental values to aid in peak assignment. researchgate.net

Compute vibrational frequencies to create a theoretical IR and Raman spectrum, helping to assign complex experimental bands. researchgate.net

Use Time-Dependent DFT (TD-DFT) to predict electronic transitions, providing a theoretical basis for the observed UV-Vis spectrum. researchgate.net

This synergy between experiment and theory allows for a more robust and detailed structural and electronic characterization than either method could achieve alone.

Applications and Research Directions of 2 Trifluoromethyl Biphenyl 3 Carbaldehyde in Specialized Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Organic Molecule Assembly

As an intermediate, 2'-Trifluoromethyl-biphenyl-3-carbaldehyde offers a platform for constructing more complex molecular architectures. Biphenyls are recognized as crucial intermediates in organic chemistry, forming the structural basis for many pharmacologically active compounds. arabjchem.org The presence of the aldehyde functional group on this particular biphenyl (B1667301) allows for its direct use in reactions to build larger, more intricate molecules. chemimpex.com

The aldehyde group of this compound is a prime reaction site for cyclization reactions to form fluorinated heterocyclic compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these ring systems. researchgate.net The introduction of fluorine or trifluoromethyl groups into these heterocycles can profoundly influence their biological activity and properties. e-bookshelf.de

The synthesis of these compounds often involves the reaction of an aldehyde with other difunctional molecules. For instance, the aldehyde can react with ortho-phenylenediamines to yield benzimidazoles, or with other suitable precursors to form a variety of other heterocyclic systems. The trifluoromethyl group on the biphenyl scaffold is carried into the final heterocyclic product, where it can enhance properties such as metabolic stability and receptor binding affinity due to its strong electron-withdrawing nature and lipophilicity. mdpi.comresearchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle Class | Potential Co-Reactant | Resulting Core Structure |

|---|---|---|

| Benzimidazoles | o-Phenylenediamines | 2-Aryl-benzimidazole |

| Quinolines | Anilines with α-methylenes | 2-Aryl-quinoline |

| Imidazoles | Ammonia, Glyoxal | 2,4-Diaryl-imidazole |

This table illustrates potential synthetic pathways based on established aldehyde chemistry.

The aldehyde functionality is one of the most versatile groups in organic synthesis, allowing for the preparation of a wide range of other functionalized biphenyl derivatives. arabjchem.org This versatility makes this compound a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Key transformations of the aldehyde group include:

Oxidation to a carboxylic acid, which can then be used in amide or ester couplings.

Reduction to an alcohol, providing a site for etherification or further functionalization.

Reductive amination to form various secondary and tertiary amines.

Wittig and related olefination reactions to introduce carbon-carbon double bonds, extending the conjugation of the system.

Grignard and organolithium additions to create secondary alcohols with new carbon-carbon bonds.

These transformations allow chemists to systematically modify the structure and explore how these changes affect the molecule's properties, a fundamental practice in developing new materials and therapeutic agents. acs.org

Integration into Advanced Materials Development

The unique electronic and physical properties conferred by the trifluoromethyl-biphenyl moiety are highly desirable in the field of materials science. This structural motif is being explored for the development of high-performance organic electronic materials and porous crystalline polymers. chemimpex.comresearchgate.net

Trifluoromethylated biphenyl units are valuable building blocks for conjugated polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. researchgate.netchemmethod.com The introduction of the CF3 group into the polymer backbone can lead to several advantages:

Enhanced Electron Affinity: The strong electron-withdrawing nature of the CF3 group lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport, which is crucial for n-type and ambipolar semiconductors. researchgate.net

Improved Stability: Polymers containing trifluoromethyl groups often exhibit greater stability against oxidation in ambient conditions and better moisture resistance. rsc.org

Modified Morphology: The CF3 group can disrupt intermolecular packing, leading to more amorphous materials, which can be beneficial for solution processability without sacrificing charge mobility. researchgate.netrsc.org

This compound can be converted into monomers suitable for polymerization. For example, the aldehyde could be used to synthesize stilbene-like or imine-containing monomers that can be incorporated into conjugated polymer backbones, creating materials with tailored electronic properties for next-generation electronic devices. chemmethod.com

Table 2: Impact of Trifluoromethyl-Biphenyl Units on Organic Semiconductor Properties

| Property | Effect of CF3-Biphenyl Integration | Rationale |

|---|---|---|

| Charge Carrier Mobility | Can achieve well-balanced ambipolar (hole and electron) mobilities. researchgate.netrsc.org | Lowered LUMO energy levels improve electron transport. |

| Ambient Stability | Significantly increased. rsc.org | Enhanced oxidative stability and moisture resistance. |

| Processability | Can promote amorphous features, improving solution processability. researchgate.net | Steric effects of the CF3 group can disrupt crystallization. |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from molecular building blocks. researchgate.netrsc.org The properties of these materials, such as pore size, surface area, and chemical functionality, can be precisely designed by choosing appropriate organic linkers. nih.govmdpi.com

This compound is an ideal candidate for a functional linker after transformation of its aldehyde group. For example, oxidation to a dicarboxylic acid or conversion to a triamine would create a multitopic linker capable of forming extended porous networks. The inclusion of the trifluoromethyl-biphenyl unit within the framework's structure can be used to tailor its properties:

Pore Environment Modification: The CF3 groups lining the pores can create a fluorinated environment, which can be used to tune the framework's affinity for specific guest molecules, such as fluorocarbons or other gases.

Enhanced Isomer Separation: The introduction of functional groups like trifluoromethyl can create specific interaction sites (e.g., hydrogen bonding, dipole interactions) that enhance the material's ability to separate isomers. nih.gov

Photocatalytic Activity: When combined with photoactive units, trifluoromethylated linkers can be part of COFs designed for photocatalysis, such as the synthesis of α-trifluoromethylated ketones. researchgate.net

The precise placement of these functional groups within the ordered structure of a MOF or COF allows for the creation of highly specialized materials for applications in gas separation, catalysis, and chemical sensing. nih.govnih.govacs.org

Strategies in Medicinal Chemistry and Agrochemical Research (Focus on Fundamental Principles)

The incorporation of fluorine and, specifically, the trifluoromethyl group is a widely used strategy in the design of pharmaceuticals and agrochemicals. researchgate.netnih.gov The CF3 group is often used as a bioisostere for a methyl group, but it possesses fundamentally different electronic properties. semanticscholar.org

The fundamental principles behind using a molecule like this compound as a scaffold in these fields are:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability. mdpi.com

Binding Affinity: The CF3 group is highly lipophilic and electron-withdrawing. These properties can enhance a molecule's binding to its biological target through favorable hydrophobic and electrostatic interactions. mdpi.comresearchgate.net This can lead to increased potency and selectivity.

The this compound scaffold provides a starting point for building molecules that incorporate these benefits. The biphenyl core is a common structural motif in many active compounds, and the aldehyde group serves as a versatile point for synthetic elaboration to generate a library of derivatives for biological screening. arabjchem.orgmdpi.com

Impact of Trifluoromethylation on Molecular Properties Relevant to Bioactivity

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. mdpi.comnih.gov In the context of this compound, the -CF3 group at the 2'-position of the biphenyl system imparts several critical characteristics that are relevant to its potential bioactivity, including lipophilicity, metabolic stability, and electronic effects. nih.govnih.gov

Metabolic Stability: A primary advantage of trifluoromethylation is the enhancement of metabolic stability. nih.govwikipedia.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.comnih.gov This inherent strength makes the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. wikipedia.org By replacing a C-H bond with a C-CF3 group, a potential metabolic hotspot on the aromatic ring is blocked, which can lead to a longer biological half-life and reduced drug dosage requirements. mdpi.com

| Property | Biphenyl-3-carbaldehyde (Parent Compound) | This compound | Rationale for Change |

|---|---|---|---|

| Lipophilicity (log P) | Baseline | Increased | The -CF3 group is highly lipophilic (Hansch π = +0.88). mdpi.comnih.gov |

| Metabolic Stability | Susceptible to aromatic oxidation | Increased | The C-F bond is exceptionally strong, resisting enzymatic cleavage. mdpi.comnih.gov |

| Acidity of Proximal Protons | Baseline | Increased | The -CF3 group is a strong electron-withdrawing group, increasing the acidity of nearby C-H bonds. wikipedia.org |

| Binding Affinity to Targets | Dependent on target | Potentially Modulated | Changes in lipophilicity and electronic profile can alter interactions with receptor binding sites. nbinno.com |

Development as a Building Block for Ligand Design in Catalysis

Biaryl scaffolds are prevalent core structures in the design of privileged ligands for asymmetric catalysis, owing to their rigid backbone which allows for the creation of well-defined chiral environments. researchgate.netresearchgate.net this compound represents a valuable and versatile building block for developing novel ligands, with its distinct functional groups—the aldehyde and the trifluoromethyl group—offering multiple avenues for structural elaboration and property tuning. nih.gov

The aldehyde functionality at the 3-position serves as a versatile chemical handle for a wide range of organic transformations. It can be readily converted into other functional groups, such as alcohols, amines, imines, or carboxylic acids, which can then act as coordinating moieties for metal centers in a catalyst. For instance, reductive amination of the aldehyde can lead to the synthesis of chiral amines or N,N'-diaryl vicinal diamines, which are key components of many successful ligands and organocatalysts. acs.org Furthermore, the aldehyde can participate in condensation reactions to construct more complex heterocyclic systems that can serve as ligand frameworks.

The trifluoromethyl group at the 2'-position plays a crucial role in tuning the steric and electronic properties of the resulting ligand. nih.gov Its steric bulk can influence the dihedral angle between the two phenyl rings of the biphenyl core, a critical parameter in atropisomeric ligands where axial chirality is essential for enantioselection. researchgate.net Electronically, the strong electron-withdrawing nature of the -CF3 group can modulate the electron density at the coordinating atom of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex. This electronic tuning is a key strategy in optimizing catalyst performance for specific reactions, such as C-N cross-coupling or asymmetric additions to aldehydes. researchgate.netnih.gov The development of biphenyl-based ligands with varied electronic and steric properties is an ongoing area of research aimed at creating more efficient and selective catalysts. nih.gov

Future Research Perspectives and Challenges in the Chemistry of Fluorinated Biaryl Aldehydes

The chemistry of fluorinated biaryl aldehydes, including structures like this compound, presents both significant opportunities and notable challenges for future research.

Future Perspectives: The unique properties conferred by fluorine substitution suggest a broad range of potential applications. nih.gov There is considerable scope for exploring these molecules as key intermediates in the synthesis of novel pharmaceuticals and agrochemicals. nih.gov The combination of the reactive aldehyde group and the property-modulating trifluoromethyl group makes them attractive starting materials for generating libraries of complex molecules for high-throughput screening. mdpi.comnbinno.com In materials science, the rigidity and electron-poor nature of fluorinated biphenyls make them promising candidates for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. rsc.org Further research into combining nanotechnology with fluorinated molecules could lead to innovative therapeutic approaches for diseases like Alzheimer's. nih.gov

Challenges: Despite their potential, the synthesis and manipulation of fluorinated biaryl aldehydes face several hurdles. The selective synthesis of polyfluorinated asymmetric biaryls can be challenging, often requiring specialized cross-coupling methodologies to overcome issues like base sensitivity of fluorinated arylboronic acids or difficulties in reductive elimination from palladium complexes. researchgate.netrsc.org The development of practical and scalable carbon-fluorine bond-forming reactions remains a significant challenge in synthetic chemistry. pharmtech.comresearch-in-germany.org While organocatalytic methods for the direct enantioselective α-fluorination of aldehydes have been developed, their application to complex biaryl systems may require further optimization. researchgate.netnih.gov Another challenge lies in predicting the precise conformational and electronic effects of fluorination on ligand performance and biological activity, which often requires a combination of experimental screening and sophisticated computational modeling. acs.org Overcoming these synthetic and predictive challenges will be crucial for fully realizing the potential of this important class of molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, and what methodological challenges arise during its preparation?

- Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzaldehyde derivatives and trifluoromethyl-substituted aryl boronic acids. Key challenges include managing steric hindrance from the trifluoromethyl group and ensuring regioselectivity during aldehyde functionalization. For example, analogous trifluoromethylphenyl compounds require THF as a solvent and triethylamine to neutralize HCl byproducts during coupling steps . Purification often necessitates column chromatography due to the compound’s sensitivity to decomposition under heat .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Characterization should combine:

- NMR Spectroscopy : and NMR to verify the positions of the trifluoromethyl and aldehyde groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (expected : ~264.18 g/mol).

- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable), as demonstrated in analogous phosphazene-carbaldehyde systems .

Advanced Research Questions